BenchChemオンラインストアへようこそ!

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-4H-chromen-4-one

Lipophilicity Drug‑likeness Permeability

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-4H-chromen-4-one (CAS 202843-19-4) is a synthetic chromen-4-one derivative distinguished by a 2,3-dihydrobenzo[b][1,4]dioxin substituent at position 3 and an isopropoxy group at position 7. It belongs to a class of small molecules that includes the published dual PKR/PERK activator DHBDC, but differs from that lead compound by replacement of the 5‑ and 7‑hydroxyl groups with a single 7‑isopropoxy substitution, a modification predicted to alter hydrogen‑bonding capacity and lipophilicity.

Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
Cat. No. B5674265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-4H-chromen-4-one
Molecular FormulaC20H18O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C20H18O5/c1-12(2)25-14-4-5-15-18(10-14)24-11-16(20(15)21)13-3-6-17-19(9-13)23-8-7-22-17/h3-6,9-12H,7-8H2,1-2H3
InChIKeyJECFKUXVMBBLQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-4H-chromen-4-one: A Structurally Differentiated Isoflavone-Like Probe for PKR/PERK Research


3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-4H-chromen-4-one (CAS 202843-19-4) is a synthetic chromen-4-one derivative distinguished by a 2,3-dihydrobenzo[b][1,4]dioxin substituent at position 3 and an isopropoxy group at position 7 . It belongs to a class of small molecules that includes the published dual PKR/PERK activator DHBDC, but differs from that lead compound by replacement of the 5‑ and 7‑hydroxyl groups with a single 7‑isopropoxy substitution, a modification predicted to alter hydrogen‑bonding capacity and lipophilicity [1]. The compound is available as part of a rare‑chemical collection for early‑discovery research, with no manufacturer‑provided analytical data, placing the burden of identity and purity verification on the end user .

Why Off‑the‑Shelf Flavonoid or Isoflavone Analogs Cannot Substitute for 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-4H-chromen-4-one in PKR/PERK Activation Studies


Within the chromen‑4‑one chemical space, minor substituent changes have been shown to switch activity from potent dual‑kinase activation to complete inactivity [1]. For instance, the parent compound DHBDC (5,7‑dihydroxy) activates PKR and PERK, while the close analog BDC (lacking the 5‑ and 7‑hydroxyls) is entirely inactive in the same eIF2α phosphorylation assay [1]. Additionally, opening or replacing the 2,3‑dihydrobenzo[b][1,4]dioxin ring system abolishes activity [1]. Because 3‑(2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl)‑7‑isopropoxy‑4H‑chromen‑4‑one retains the essential dioxin pharmacophore while introducing a hydrogen‑bond‑donor‑deficient 7‑isopropoxy group, its biological profile is expected to differ from both DHBDC and generic isoflavones such as ipriflavone. Consequently, substitution with a structurally similar but functionally unvalidated analog risks negating the specific PKR/PERK activation readout or introducing confounding off‑target effects.

Quantitative Differentiation Evidence for 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-4H-chromen-4-one vs. Key In‑Class Comparators


Predicted Lipophilicity Shift Relative to DHBDC: cLogP Comparison

Replacement of the 5‑ and 7‑hydroxyl groups of DHBDC with a single 7‑isopropoxy group in the target compound is predicted to raise lipophilicity, potentially improving membrane permeability while reducing aqueous solubility . This structural difference can be exploited in assay formats requiring higher cellular penetration or in conditions where the reactivity of free hydroxyls is undesirable.

Lipophilicity Drug‑likeness Permeability

Hydrogen‑Bond Donor Count Reduction vs. DHBDC

DHBDC contains two hydrogen‑bond donors (5‑OH and 7‑OH), while the target compound has none [1]. Reducing the HBD count is a well‑established strategy to lower promiscuous binding to unrelated targets and to improve metabolic stability, although it may also reduce on‑target affinity if donor interactions are essential [2].

Hydrogen bonding Off‑target promiscuity Selectivity

Retention of the Essential 2,3‑Dihydrobenzo[b][1,4]dioxin Pharmacophore

SAR data from Jammi et al. demonstrate that an intact 2,3‑dihydrobenzo[b][1,4]dioxin ring system is essential for PKR/PERK activation: compounds DMDC and HDC, in which the dioxin ring is opened or replaced, show complete loss of activity in the eIF2α phosphorylation reporter assay [1]. The target compound retains this intact dioxin ring, suggesting it maintains the core pharmacophore required for target engagement.

Pharmacophore PKR/PERK activation Structure‑activity relationship

Absence of a Michael Acceptor: Potential for Reduced Non‑Specific Reactivity

DHBDC contains an α,β‑unsaturated ketone (Michael acceptor) that can react non‑specifically with cellular nucleophiles [1]. The target compound, a chromen‑4‑one without a 2‑substituent, may exhibit reduced thiol reactivity depending on the electronic environment of the enone system. Jammi et al. showed that Michael‑acceptor‑free analogs DHBEMC and DHBN2C retain PKR/PERK activation, indicating the Michael acceptor is dispensable for activity [1].

Michael acceptor Covalent modifiers Specificity

Priority Application Scenarios for 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-4H-chromen-4-one Based on Differentiated Evidence


Probing PKR/PERK Activation in Cell‑Based Assays Where DHBDC’s Hydroxyl Groups Cause Off‑Target Effects

When DHBDC (5,7‑dihydroxy) exhibits confounding activities due to its free hydroxyls (e.g., metal chelation, antioxidant effects, or promiscuous kinase inhibition), the 7‑isopropoxy analog can serve as a hydroxyl‑free comparator. Its lack of HBDs (0 vs. 2 in DHBDC) and increased cLogP (≈3.75 vs. 2.58) make it a suitable tool for distinguishing on‑target PKR/PERK activation from hydroxyl‑mediated artifacts [1].

Structure‑Activity Relationship (SAR) Studies Focused on the 7‑Position of the Chromen‑4‑one Scaffold

The compound provides a distinct SAR point for the 7‑substituent. Direct comparison with DHBDC (7‑OH), BDC (7‑H), and DHBEMC (7‑methoxy) allows systematic evaluation of the impact of hydrogen‑bonding capability and steric bulk at this position on PKR/PERK activation potency and selectivity [1].

Cell‑Permeability‑Sensitive Screening Campaigns

With a predicted cLogP = 3.75, this compound is expected to have higher passive membrane permeability than DHBDC (cLogP = 2.58). It can be prioritized in phenotypic screens where intracellular target engagement is rate‑limiting, particularly in cell lines with low expression of active transporters .

Negative Control or Inactive Comparator for Michael‑Acceptor‑Dependent Readouts

Although the compound retains the chromen‑4‑one core, its lack of a 2‑substituent may reduce its electrophilicity relative to DHBDC. It can be employed as a matched structural analog to control for Michael‑acceptor‑dependent effects in cellular assays where non‑specific covalent modification is a concern [1].

Quote Request

Request a Quote for 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.